molecular formula C2H5BF3KS B2357827 Potassium (thiomethyl)methyltrifluoroborate CAS No. 2144763-01-7

Potassium (thiomethyl)methyltrifluoroborate

Cat. No.: B2357827
CAS No.: 2144763-01-7
M. Wt: 168.03
InChI Key: RHKFXWHBAOQDMV-UHFFFAOYSA-N
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Safety and Hazards

For safety information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Future Directions

Potassium trifluoroborates are a special class of organoboron reagents that offer several advantages over the corresponding boronic acids and esters . They are moisture- and air-stable, and are remarkably compliant with strong oxidative conditions . They are versatile coupling partners and are present as reagents in a vast array of C–C bond forming reactions . This suggests that they have a promising future in the field of organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (thiomethyl)methyltrifluoroborate can be synthesized through several methods. One common approach involves the reaction of thiomethylmethane with a trialkylborate, followed by the addition of potassium fluoride to form the desired trifluoroborate salt . The reaction typically occurs under mild conditions and can be scaled up for industrial production.

Industrial Production Methods

Industrial production of this compound often utilizes continuous-flow chemistry to enhance efficiency and yield . This method allows for the large-scale preparation of the compound while maintaining high purity and consistency.

Chemical Reactions Analysis

Properties

IUPAC Name

potassium;trifluoro(methylsulfanylmethyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BF3S.K/c1-7-2-3(4,5)6;/h2H2,1H3;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHKFXWHBAOQDMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CSC)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BF3KS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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